1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one
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Overview
Description
1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the thienopyrimidine core.
Introduction of the Ethanone Group: This can be done through acylation reactions using ethanone derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanone |
InChI |
InChI=1S/C12H14N4OS/c17-10(16-4-1-2-5-16)7-13-12-11-9(3-6-18-11)14-8-15-12/h3,6,8H,1-2,4-5,7H2,(H,13,14,15) |
InChI Key |
KTJGPTDGXUTGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
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